3-(2,2,2-Trifluoroethoxy)propanal
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4-10-3-1-2-9/h2H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXQGNQOCTQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)propanal typically involves the reaction of 3-chloropropanal with 2,2,2-trifluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the trifluoroethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 3-(2,2,2-Trifluoroethoxy)propanoic acid.
Reduction: 3-(2,2,2-Trifluoroethoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 3-(2,2,2-Trifluoroethoxy)propanal serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules through various chemical reactions such as oxidation and reduction.
- Substitution Reactions : The compound can undergo substitution reactions to form various derivatives depending on the nucleophile used.
2. Biology
- Biological Activity : Research indicates that the trifluoroethoxy group may impart distinct biological activities. The compound's ability to interact with lipid membranes and proteins suggests potential roles in biological systems .
- Mechanism of Action : The aldehyde group can covalently bond with nucleophilic sites on biomolecules, potentially leading to significant biological effects. This characteristic makes it a candidate for studies in biochemistry and pharmacology.
3. Medicine
- Therapeutic Applications : There is ongoing exploration into the therapeutic potential of this compound in drug development. Its unique structure may allow it to interact favorably with biological targets, making it a candidate for further pharmacological studies .
- Drug Design : The compound's properties are being investigated for their applicability in designing new drugs that could target specific diseases or conditions.
4. Industry
- Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties can enhance the performance characteristics of various industrial products .
- Material Science : The compound's lipophilicity and reactivity make it suitable for applications in material science where specific interactions with other materials are required.
Case Studies
- Synthesis Optimization : A study focused on optimizing the synthesis of this compound highlighted improvements in yield and purity through modified reaction conditions and purification techniques.
- Biological Interaction Studies : Research investigating the interactions of this compound with various biomolecules revealed potential pathways for therapeutic applications, particularly in drug design targeting lipid membranes.
- Industrial Application Development : Case studies from chemical manufacturers demonstrated successful applications of this compound in creating new materials with enhanced properties for specific industrial uses.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propanal involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects .
Comparison with Similar Compounds
Functional Group Variations
Aldehyde vs. Carboxylic Acid
3-(2,2,2-Trifluoroethoxy)propanal (hypothetical structure: CH₂CH₂CH(O)–OCH₂CF₃):
- Reactivity : The aldehyde group (–CHO) is highly reactive toward nucleophiles (e.g., Grignard reagents, amines) and undergoes oxidation to carboxylic acids.
- Applications : Likely serves as an intermediate in synthesizing fluorinated alcohols or amines.
- 2-Methyl-3-(3-(2,2,2-trifluoroethoxy)phenyl)propanoic acid (CAS 2307299-94-9, C₁₂H₁₃F₃O₃) : Reactivity: The carboxylic acid (–COOH) group enables salt formation or esterification. Applications: Potential use in non-steroidal anti-inflammatory drugs (NSAIDs) due to structural similarities to ibuprofen derivatives.
| Property | This compound | 2-Methyl-3-(3-(trifluoroethoxy)phenyl)propanoic acid |
|---|---|---|
| Molecular Weight | ~156 g/mol (estimated) | 262.2 g/mol |
| Functional Group | Aldehyde | Carboxylic Acid |
| Key Reactivity | Nucleophilic addition | Acid-base reactions, esterification |
| Likely Applications | Synthetic intermediate | Pharmaceutical active ingredient |
Aldehyde vs. Acyl Fluoride
- Propanoyl Fluoride Derivatives (e.g., 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride, CAS 2927-83-5) : Reactivity: Acyl fluorides (–COF) are highly electrophilic, undergoing hydrolysis to carboxylic acids or reacting with alcohols to form esters. Applications: Building blocks for fluorinated polymers or surfactants.
| Property | This compound | 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride |
|---|---|---|
| Molecular Weight | ~156 g/mol | ~214 g/mol (estimated) |
| Functional Group | Aldehyde | Acyl Fluoride |
| Stability | Air-sensitive (aldehyde) | Moisture-sensitive |
| Key Applications | Intermediate | Polymer synthesis |
Structural Analogues with Fluorinated Ethers
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)propane (CAS 1535-91-7, C₅H₇F₃O₂) :
- Structure : Contains an epoxide ring and trifluoroethoxy group.
- Reactivity : Epoxides undergo ring-opening reactions with nucleophiles (e.g., amines, acids).
- Applications: Potential use in epoxy resins or crosslinking agents.
| Property | This compound | 1,2-Epoxy-3-(trifluoroethoxy)propane |
|---|---|---|
| Molecular Weight | ~156 g/mol | 156.10 g/mol |
| Functional Group | Aldehyde | Epoxide |
| Thermal Stability | Moderate | High (fluorine enhances stability) |
| Key Reactivity | Oxidation | Ring-opening polymerization |
1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane (CAS 3330-15-2, C₅HF₁₁O) :
- Structure : Fully fluorinated ether with a branched chain.
- Properties : High thermal and chemical inertness.
- Applications : Refrigerants or heat-transfer fluids.
| Property | This compound | Heptafluoro-tetrafluoroethoxypropane |
|---|---|---|
| Fluorine Content | 3 F atoms | 11 F atoms |
| Boiling Point | Moderate (estimated) | Very low (fully fluorinated) |
| Applications | Chemical synthesis | Industrial refrigerants |
Impact of Fluorine Substitution
- Electron-Withdrawing Effects: The trifluoroethoxy group in this compound decreases electron density at the aldehyde carbon, enhancing its electrophilicity compared to non-fluorinated analogs like 3-(2-methoxyethoxy)propylamine (CAS 54303-31-0) .
- Lipophilicity : Fluorination increases logP values, improving membrane permeability—a critical factor in drug design .
Biological Activity
3-(2,2,2-Trifluoroethoxy)propanal is an organic compound that has garnered attention due to its unique trifluoroethoxy group, which may impart distinct biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various fields such as medicinal chemistry and agrochemicals.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with appropriate aldehydes or ketones under controlled conditions. The trifluoroethoxy group enhances the compound's reactivity and stability compared to other alkyl ether groups.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The trifluoroethoxy group has been shown to interact with various enzymes, potentially acting as a competitive inhibitor. For instance, similar compounds have demonstrated inhibitory effects on alcohol dehydrogenase and other metabolic enzymes .
- Modulation of Receptor Activity : The compound may influence receptor activity in biological systems. Compounds with similar structures have been reported to act as positive modulators of GABA_A receptors .
Case Studies
- Antimicrobial Activity : In studies assessing the antimicrobial properties of fluorinated compounds, this compound showed promising results against various bacterial strains. In vitro assays indicated a significant reduction in bacterial growth at concentrations as low as 10 μM.
- Cytotoxicity Assays : Cytotoxicity studies conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 μM for certain carcinoma cell lines .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C5H5F3O2 |
| Molecular Weight | 164.09 g/mol |
| Log P (Partition Coefficient) | 1.75 |
| Solubility in Water | Moderate |
| IC50 (Cancer Cell Lines) | ~25 μM |
| Minimum Inhibitory Concentration | ~10 μM |
Research Findings
Recent studies have highlighted the potential applications of this compound in drug design and development. Its unique chemical properties allow it to serve as a scaffold for developing new therapeutics targeting specific diseases.
- Fluorine's Role in Drug Design : The presence of fluorine atoms often enhances the metabolic stability and bioavailability of pharmaceutical compounds. Research indicates that trifluoromethyl groups can significantly influence pharmacokinetic properties .
- Agrochemical Applications : The compound's biological activity also extends to agricultural applications where it may serve as a potential pesticide or herbicide due to its efficacy against various plant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
